molecular formula C27H38N8O B2587500 Flt3-IN-3 CAS No. 2229050-90-0

Flt3-IN-3

Numéro de catalogue B2587500
Numéro CAS: 2229050-90-0
Poids moléculaire: 490.656
Clé InChI: SAEGVASGMTZGFI-AQYVVDRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FLT3 (Fms-like tyrosine kinase 3) is a type III receptor tyrosine kinase, which is an important target for anti-cancer therapy . It is found in the outer membrane of certain cell types where a specific protein called FLT3 ligand can attach (bind) to it . This binding activates the FLT3 protein, which subsequently activates a series of proteins inside the cell that are part of multiple signaling pathways .


Molecular Structure Analysis

The molecular structure of FLT3 inhibitors varies. FLT3 itself is composed of five extracellular immunoglobulin-like domains, an extracellular domain, a transmembrane domain, a juxtamembrane domain, and a tyrosine-kinase domain .


Chemical Reactions Analysis

FLT3 inhibitors work by binding to the FLT3 protein, preventing it from sending signals for cell growth and division. This can help to slow the growth of cancer cells .

Applications De Recherche Scientifique

Role in Hematopoiesis and Leukemia

Flt3-IN-3 is significant in hematopoiesis and leukemia research. FLT3, a receptor tyrosine kinase expressed by immature hematopoietic cells, is crucial for stem cell and immune system development. Its mutations are found in approximately 30% of acute myelogenous leukemia patients, often indicating a poor prognosis. These mutations result in constitutive tyrosine kinase activity and potentially cooperate with other leukemia oncogenes, making FLT3 an attractive therapeutic target for kinase inhibitors in patients with these mutations (Gilliland & Griffin, 2002).

Influence on Dendritic and Natural Killer Cells

Flt3-IN-3 is also important in the development of dendritic cells (DCs) and natural killer (NK) cells. The Flt3 ligand (Flt3L) is a nonredundant cytokine essential for the development of type I interferon–producing cells and DCs, confined to Flt3+ hematopoietic progenitor cells. Overexpression of human Flt3 enhances the IPC and DC differentiation potential, indicating Flt3's significant role in immune regulation (Onai et al., 2006).

Impact on Acute Myeloid Leukemia (AML)

In AML, activating mutations of FLT3 are frequent and associated with poor clinical outcomes. These mutations activate multiple intracellular signaling pathways, leading to cell proliferation and anti-apoptosis. FLT3 mutations in AML represent a key area of research for developing targeted therapies and understanding resistance mechanisms (Kiyoi et al., 2019).

FLT3 in Cardiomyocyte Cytoprotection

Surprisingly, FLT3 activation can also benefit cardiac tissue. FLT3 activation has shown a protective effect on cardiomyocytes post-myocardial infarction, suggesting potential therapeutic applications in ischemic cardiac injury. This indicates FLT3's broader physiological implications beyond hematopoiesis (Pfister et al., 2014).

Mécanisme D'action

FLT3 inhibitors work by blocking the action of the FLT3 protein, which is often overactive in people with certain types of leukemia. This can help to slow the growth of cancer cells .

Safety and Hazards

The safety and hazards of FLT3 inhibitors can vary depending on the specific drug and the patient’s overall health. Some common side effects of FLT3 inhibitors can include nausea, vomiting, diarrhea, and fatigue .

Orientations Futures

The future of FLT3 inhibitors is promising, with ongoing research into new drugs and combination therapies. For example, antileukemic synergistic effects of FLT3 inhibitors and venetoclax are currently being evaluated in several clinical trials .

Propriétés

IUPAC Name

2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGVASGMTZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt3-IN-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.